An In-depth Technical Guide to the Mechanism of Action of AS601245
An In-depth Technical Guide to the Mechanism of Action of AS601245
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Inhibition of c-Jun N-terminal Kinase (JNK)
AS601245 is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] This small molecule demonstrates inhibitory activity against the three main JNK isoforms: JNK1, JNK2, and JNK3.[1][3] Its mechanism of action is centered on blocking the phosphorylation of c-Jun, a key downstream substrate of JNK. This inhibition of the JNK signaling pathway is the foundation for its observed neuroprotective, anti-inflammatory, and anti-cancer properties.[4]
The selectivity of AS601245 for JNKs is a critical aspect of its therapeutic potential. It exhibits a 10- to 20-fold greater selectivity for JNKs over other kinases such as c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a broader range of Ser/Thr and Tyr-protein kinases.[1] This specificity minimizes off-target effects, a desirable characteristic in drug development. The compound is also orally active and capable of crossing the blood-brain barrier, making it suitable for investigating neurological conditions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for AS601245 based on available research.
Table 1: In Vitro Inhibitory Activity of AS601245
| Target | IC50 Value | Notes |
| hJNK1 | 150 nM | ATP-competitive inhibition[1][2][3] |
| hJNK2 | 220 nM | ATP-competitive inhibition[1][2][3] |
| hJNK3 | 70 nM | ATP-competitive inhibition[1][2][3] |
| CaCo-2 cells (IC20) | 0.1 ± 0.01 µM | Inhibition of cell proliferation[5] |
Table 2: In Vivo Efficacy of AS601245
| Model | Dosage | Effect |
| Gerbil model of transient global ischemia | 40, 60, and 80 mg/kg; i.p. | Significant protection against delayed loss of hippocampal CA1 neurons[1] |
| Gerbil model of global cerebral ischemia | 80 mg/kg, i.p. | 67% reduction in neurite damage (P<0.001 vs controls)[4][6] |
| Gerbil model of global cerebral ischemia | 80 mg/kg, i.p. | 84% reduction in astrocyte activation (P<0.001 vs controls)[4][6] |
| LPS-induced TNF-α release in mice | 0.3-10 mg/kg; p.o. | Potent, dose-dependent inhibition of TNF-α release[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the JNK signaling pathway and the point of intervention by AS601245, as well as a typical experimental workflow for its evaluation.
Caption: JNK Signaling Pathway and AS601245 Inhibition.
Caption: Experimental Workflow for Evaluating AS601245.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of AS601245.
In Vitro Kinase Assay (JNK Inhibition)
Objective: To determine the in vitro inhibitory activity of AS601245 against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) as a substrate
-
AS601245
-
[γ-33P]ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM dithiothreitol, 0.1 mM Na3VO4)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AS601245 in the kinase buffer.
-
In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the diluted AS601245 or vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AS601245 and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess the effect of AS601245 on the proliferation of cancer cells (e.g., CaCo-2).[5]
Materials:
-
CaCo-2 human colon cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
AS601245
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed CaCo-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AS601245 or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC20 or IC50 values.
Apoptosis Assay (Caspase 3/7 Activity)
Objective: To measure the induction of apoptosis by AS601245 in combination with other agents.[5]
Materials:
-
CaCo-2 cells
-
AS601245 and Clofibrate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed CaCo-2 cells in 96-well white-walled plates.
-
Treat cells with AS601245, clofibrate, or a combination of both for 24 and 48 hours.[5]
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Western Blot Analysis for Phospho-c-Jun
Objective: To confirm the inhibition of JNK signaling by AS601245 through the detection of phosphorylated c-Jun.
Materials:
-
Cells or tissue lysates treated with AS601245
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or tissues and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., β-actin) to normalize the results.
In Vivo Model of Global Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of AS601245 in an animal model of stroke.[4][6]
Materials:
-
Gerbils
-
AS601245
-
Anesthesia
-
Surgical instruments for carotid artery occlusion
-
Behavioral testing apparatus (e.g., inhibitory avoidance task)
-
Histology equipment and reagents (for immunohistochemistry)
Procedure:
-
Anesthetize the gerbils and induce global cerebral ischemia by bilateral common carotid artery occlusion for a specific duration (e.g., 5 minutes).
-
Administer AS601245 (e.g., 80 mg/kg, i.p.) at a specific time point relative to the ischemic insult.
-
Monitor the animals for recovery.
-
At a predetermined time post-ischemia, conduct behavioral tests to assess cognitive function (e.g., memory).
-
Sacrifice the animals and perfuse them with fixative.
-
Collect the brains and process them for histological analysis.
-
Perform immunohistochemistry to assess neuronal damage (e.g., MAP-2 staining) and astrogliosis (e.g., GFAP staining).
-
Quantify the extent of neuroprotection and reduction in astrogliosis in the AS601245-treated group compared to the vehicle-treated control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
